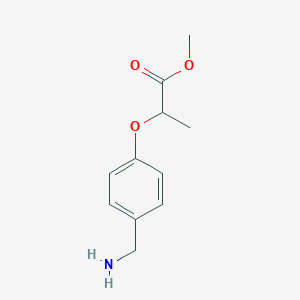

Methyl 2-(4-(aminomethyl)phenoxy)propanoate

Description

Methyl 2-(4-(aminomethyl)phenoxy)propanoate is a methyl ester of a phenoxypropanoic acid derivative. Its structure consists of a propanoate backbone with a phenoxy group substituted at the para position by an aminomethyl (-CH₂NH₂) moiety. The compound’s key features include:

- Ester group: Methyl ester, influencing lipophilicity and metabolic stability.

- Phenoxy ring: Provides aromaticity and a platform for substituent modifications.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-[4-(aminomethyl)phenoxy]propanoate |

InChI |

InChI=1S/C11H15NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

YKJWAZDMTBCJJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)phenoxy)propanoate typically involves the reaction of 4-(aminomethyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl 2-bromopropanoate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)phenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)phenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenoxy ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Methyl 2-(4-(cyanomethyl)phenoxy)propanoate (Ethyl ester analog: 1b)

- Structure: Cyanomethyl (-CH₂CN) substituent at the para position.

- Key Differences: Cyanomethyl is electron-withdrawing, reducing reactivity compared to aminomethyl. Ethyl ester (vs. methyl) increases lipophilicity slightly.

- Synthesis: Prepared via nucleophilic substitution, with cyanomethyl introduced before esterification .

Methyl 2-(4-amino-2-fluorophenoxy)propanoate

- Structure: Amino (-NH₂) and fluorine (-F) substituents on the phenoxy ring.

- Key Differences: Fluorine enhances electronegativity and metabolic stability. Amino group at the ortho position alters steric and electronic profiles.

- Applications: Potential as a pharmaceutical intermediate due to fluorine’s bioisosteric effects .

Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)

- Structure : Pyridinyloxy group with Cl and CF₃ substituents.

- Key Differences :

- Pyridine ring introduces heteroaromaticity, enhancing herbicidal activity.

- Trifluoromethyl (-CF₃) increases lipophilicity and resistance to degradation.

- Applications : Broad-spectrum herbicide targeting grasses in crops .

Ester Group Modifications

Ethyl 2-(4-(aminomethyl)phenoxy)propanoate (2a)

- Structure : Ethyl ester instead of methyl.

- Key Differences :

- Ethyl group slightly increases molecular weight (213.21 → 227.24 g/mol) and lipophilicity.

- Altered pharmacokinetics (e.g., slower hydrolysis).

- Synthesis: Ethyl ester formed via esterification with ethanol .

Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate

Chlorinated Analogs in Agrochemicals

Diclofop-methyl (Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate)

- Structure: Dichlorophenoxy group.

- Key Differences: Dual chlorine atoms increase electronegativity and herbicidal potency. Phenoxy-phenoxy backbone enhances binding to acetyl-CoA carboxylase in grasses.

- Applications : Selective post-emergent herbicide .

Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate)

Comparative Data Table

Research Findings and Trends

- Bioactivity: Aminomethyl and amino groups enhance binding to biological targets (e.g., enzymes in lipid metabolism), while halogens (Cl, F) improve agrochemical efficacy .

- Synthetic Challenges: Introducing aminomethyl requires protective strategies (e.g., reduction of cyanomethyl precursors) .

- Market Trends : Chlorinated and fluorinated analogs dominate agrochemicals due to their durability and potency .

Biological Activity

Methyl 2-(4-(aminomethyl)phenoxy)propanoate is a compound of increasing interest in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.24 g/mol. The compound features a propanoate group linked to a phenoxy moiety, which is further substituted with an aminomethyl group. This specific arrangement enhances its solubility and biological interactions, particularly when in the hydrochloride salt form, which improves aqueous solubility for various applications.

Pharmacological Context

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its structure suggests potential interactions with various biological targets, including:

- Enzymes : It may interact with enzymes involved in metabolic pathways.

- Receptors : The aminomethyl group enhances binding affinity to specific receptors, indicating potential therapeutic applications.

These interactions are critical for understanding its mechanism of action and guiding further drug development efforts.

Interaction Studies

Research has focused on the compound's binding affinity to neurotransmitter receptors and metabolic enzymes. Initial findings suggest that it may modulate neurotransmitter regulation and influence metabolic processes. Further investigation is required to elucidate these interactions and their implications for therapeutic use.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, allowing for comparative analysis:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-[4-(2-amino-ethyl)phenoxy]propanoate | Contains an ethylamine substituent instead of aminomethyl | |

| Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride | Similar structure but with a methylamino group | |

| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | Contains a chlorobenzoyl moiety, differing in functional groups |

This compound's unique combination of functional groups may confer distinct biological activities compared to its analogs, making it a compelling subject for further pharmacological research.

In Vivo Studies

Research has indicated that compounds structurally related to this compound exhibit promising therapeutic effects in various models. For instance, studies on similar compounds have shown efficacy in reducing vascular leakage in diabetic models, suggesting that this class of compounds may be beneficial in treating diabetic retinopathy and other vascular-related conditions .

While detailed mechanisms remain to be fully elucidated, initial studies suggest that the compound may activate specific signaling pathways related to inflammation and metabolism. For example, agonism of peroxisome proliferator-activated receptor alpha (PPARα), a target for anti-inflammatory therapies, has been observed in related compounds . Understanding these mechanisms will be crucial for developing targeted therapies based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.